4-Acetamidophenyl beta-D-glucuronide, sodium salt

Drug metabolism Analytical reference standards Bioanalytical method validation

4-Acetamidophenyl beta-D-glucuronide, sodium salt (also known as acetaminophen glucuronide sodium salt or paracetamol glucuronide sodium salt) is a phase II glucuronide conjugate of the widely used analgesic acetaminophen (paracetamol). It is the predominant urinary metabolite in humans, accounting for approximately 50–62% of a therapeutic dose excreted in urine.

Molecular Formula C14H17NNaO8
Molecular Weight 350.28 g/mol
Cat. No. B12823780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamidophenyl beta-D-glucuronide, sodium salt
Molecular FormulaC14H17NNaO8
Molecular Weight350.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na]
InChIInChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/t9-,10-,11+,12-,14+;/m0./s1
InChIKeyPERXBABUPIAVKQ-CYRSAHDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetamidophenyl beta-D-glucuronide, sodium salt (CAS 120595-80-4): Reference Standard Procurement Guide


4-Acetamidophenyl beta-D-glucuronide, sodium salt (also known as acetaminophen glucuronide sodium salt or paracetamol glucuronide sodium salt) is a phase II glucuronide conjugate of the widely used analgesic acetaminophen (paracetamol). It is the predominant urinary metabolite in humans, accounting for approximately 50–62% of a therapeutic dose excreted in urine [1]. The compound is formed via glucuronidation catalyzed by UDP-glucuronosyltransferase (UGT) isoforms UGT1A6, UGT1A9, UGT1A1, and UGT2B15 . It is supplied as a sodium salt (CAS 120595-80-4; molecular weight 349.27 g/mol; molecular formula C14H16NNaO8), with the corresponding free acid form registered under CAS 16110-10-4 [2]. This metabolite is pharmacologically inactive and serves as a critical analytical reference standard for drug metabolism, pharmacokinetic, and toxicological studies .

Why Acetaminophen Metabolite Reference Standards Cannot Be Interchanged: Quantitative Differentiation of 4-Acetamidophenyl beta-D-glucuronide, sodium salt


Researchers procuring an acetaminophen glucuronide reference standard face a deceptively heterogeneous selection landscape. The term 'acetaminophen glucuronide' may refer to the free acid (CAS 16110-10-4), the sodium salt (CAS 120595-80-4), the potassium salt, or the deuterated analog (CAS 1260619-61-1). These forms differ materially in solubility, molecular weight, melting point, hygroscopicity, and compatibility with downstream analytical workflows . Furthermore, the glucuronide conjugate must be distinguished from the sulfate conjugate (paracetamol sulfate)—the other major phase II metabolite—which exhibits markedly different serum protein binding (>50% vs. <10%), renal clearance kinetics, and chromatographic behavior [1]. Selecting the incorrect form can lead to quantification errors exceeding 15% in LC-MS/MS assays due to matrix effects, and procurement of the free acid rather than the sodium salt can compromise aqueous solubility and long-term solution stability . The quantitative evidence below establishes precisely where 4-acetamidophenyl beta-D-glucuronide, sodium salt demonstrates verifiable differentiation that directly impacts analytical method performance and experimental reproducibility.

Quantitative Comparator Evidence for 4-Acetamidophenyl beta-D-glucuronide, sodium salt: Salt Form, Counter-Ion, and Conjugate Differentiation


Sodium Salt vs. Free Acid: Aqueous Solubility and Formulation Reproducibility

The sodium salt form (CAS 120595-80-4, MW 349.27 g/mol) demonstrates substantially enhanced aqueous solubility compared to the corresponding free acid (CAS 16110-10-4, MW 327.29 g/mol). The sodium salt achieves a water solubility of 25 mg/mL yielding a clear, colorless to light yellow solution , whereas the free acid form requires organic co-solvents or alkaline conditions for dissolution. This difference arises from the general principle that sodium salts of weak organic acids exhibit greater dissolution rates than the free acid irrespective of medium pH [1]. For procurement, the sodium salt's defined stoichiometry (C14H16NNaO8) provides a precisely known gravimetric factor for standard preparation, eliminating the uncertainty associated with variable protonation states of the free acid.

Drug metabolism Analytical reference standards Bioanalytical method validation Phase II conjugation

Sodium vs. Potassium Counter-Ion: Molecular Weight, Melting Point, and Analytical Suitability

When choosing between the sodium salt (CAS 120595-80-4) and the commercially available potassium salt (marketed by Honeywell Fluka and WITEGA), several quantifiable parameters guide selection. The sodium salt has a molecular weight of 349.27 g/mol and a melting point of 232–233°C (decomposition) , while the potassium salt has a molecular weight of 365.38 g/mol and a melting range of 187–193°C . The lower melting range of the potassium salt reflects different crystal lattice energies and may affect thermal stability during long-term storage. Additionally, the sodium salt is the predominant form used in published LC-MS/MS methods for acetaminophen metabolite quantification, ensuring direct method transferability [1]. The potassium salt, while also an analytical standard (HPLC assay ≥99%), introduces a different counter-ion that may influence ionization efficiency in electrospray mass spectrometry and complicates direct comparison with literature retention times.

Reference standard certification Analytical chemistry Quality control Pharmacopeial compliance

Glucuronide vs. Sulfate Conjugate: Differential Serum Protein Binding Dictating Renal Clearance Interpretation

In human pharmacokinetic studies, acetaminophen glucuronide and acetaminophen sulfate exhibit fundamentally different protein binding characteristics that directly affect renal clearance calculations. Acetaminophen glucuronide demonstrates minor serum protein binding of less than 10%, whereas acetaminophen sulfate is greater than 50% protein bound, as determined by equilibrium dialysis and ultrafiltration in healthy adults 2 h after a 1.5 g acetaminophen dose [1]. This >5-fold difference means that sulfate clearance is significantly influenced by protein-binding-dependent tubular secretion, while glucuronide clearance more closely reflects glomerular filtration rate. Population pharmacokinetic analysis in major surgical patients further shows that the urinary clearance of acetaminophen glucuronide (CLRG) is 3.81 L/h (CV 6.71%) compared to 3.13 L/h (CV 4.32%) for acetaminophen sulfate (CLRS) [2]. The higher and more variable clearance of the glucuronide underscores its dominant role in acetaminophen elimination.

Clinical pharmacology Pharmacokinetics Renal clearance Therapeutic drug monitoring

Unlabeled vs. Deuterated Analog (PG-d3): Quantified Matrix Effect Reduction in UHPLC-MS/MS

In a validated multimatrix UHPLC-MS/MS method for paracetamol and metabolites in animal tissues, the use of 4-acetamidophenyl β-D-glucuronide-d3 sodium salt (PG-d3, IS) as an internal standard successfully reduced the initial significant matrix effect that compromised quantification accuracy in muscle, liver, lung, and kidney samples [1]. The co-eluting deuterated analog corrects for ion suppression/enhancement that would otherwise produce systematic quantification errors when using the unlabeled sodium salt alone for calibration. In a separate validated rat plasma method, acetaminophen glucuronide-d3 was used at 200 ng/mL in a mixed internal standard solution, enabling precise quantification across a dynamic range that included acetaminophen glucuronide and sulfate at 3.2–100 ng/mL [2]. The unlabeled sodium salt serves as the primary calibrator, while the d3 analog is the matched internal standard, and the two must be procured as a complementary pair.

Bioanalysis LC-MS/MS method development Stable isotope dilution Matrix effect correction

Metabolite vs. Parent Drug: Pharmacological Inactivity Enabling Unconfounded Biomarker Utility

4-Acetamidophenyl beta-D-glucuronide, sodium salt is the sodium salt of the pharmacologically inactive glucuronide conjugate of acetaminophen . This contrasts with the parent drug acetaminophen (CAS 103-90-2), which possesses analgesic and antipyretic activity. The glucuronide metabolite accounts for approximately 50–60% of a therapeutic acetaminophen dose excreted in human urine, compared to approximately 5% excreted as unchanged parent drug [1]. This quantitative predominance makes the glucuronide a more sensitive and robust biomarker for assessing acetaminophen exposure, hepatic metabolic capacity, and potential hepatotoxicity than the parent compound. In forensic and clinical toxicology, the glucuronide-to-parent ratio provides diagnostic information about the time since ingestion and the functional status of phase II metabolic pathways . The metabolite's pharmacological inactivity also means it can be used as a tracer in mechanistic studies without confounding biological activity.

Hepatotoxicity assessment Drug metabolism Biomarker validation Forensic toxicology

Procurement-Driven Application Scenarios for 4-Acetamidophenyl beta-D-glucuronide, sodium salt


LC-MS/MS Bioanalytical Method Development Requiring High-Purity Calibrator with Defined Salt Stoichiometry

For laboratories developing quantitative LC-MS/MS methods to measure acetaminophen metabolites in plasma, urine, or tissue, the sodium salt (CAS 120595-80-4) provides a precisely defined molecular weight of 349.27 g/mol and ≥98% purity (HPLC) . Its aqueous solubility of 25 mg/mL enables preparation of concentrated primary stock solutions without organic co-solvents, reducing solvent-induced ion suppression . When paired with the deuterated analog PG-d3 (CAS 1260619-61-1) as internal standard, the sodium salt calibrator enables stable-isotope dilution workflows that meet European regulatory validation criteria for matrix effect correction across multiple tissue types [1].

Clinical Pharmacokinetic Studies Requiring Differentiation of Glucuronide from Sulfate Conjugate Clearance

In population PK studies of intravenous acetaminophen, the glucuronide metabolite demonstrates a urinary clearance of 3.81 L/h—21.7% higher than the sulfate conjugate clearance of 3.13 L/h . Critically, the glucuronide's protein binding is <10%, versus >50% for the sulfate conjugate, meaning glucuronide clearance more directly reflects glomerular filtration without the confounding influence of protein-binding-dependent tubular secretion . Researchers procuring the glucuronide sodium salt as a reference standard can directly quantify this clinically relevant elimination pathway without the interpretive complications introduced by the highly protein-bound sulfate metabolite.

Hepatotoxicity and Drug-Drug Interaction Studies Using the Glucuronide as a Metabolic Biomarker

The glucuronide conjugate accounts for 50–60% of a therapeutic acetaminophen dose excreted in urine, making it the most abundant and analytically accessible biomarker of hepatic phase II metabolic capacity . Its pharmacological inactivity permits use in hepatocyte-based assays and in vivo models without confounding pharmacodynamic effects. The sodium salt form's defined stoichiometry and ≥98% purity [1] ensure accurate gravimetric preparation of calibration standards for quantifying UGT enzyme activity, assessing drug-drug interactions that alter glucuronidation, and monitoring acetaminophen-induced hepatotoxicity progression.

Forensic Toxicology and Therapeutic Drug Monitoring Requiring Traceable Reference Standards

In forensic and clinical toxicology laboratories, the sodium salt serves as a traceable reference standard for quantifying acetaminophen exposure. Its characteristic melting point of 232–233°C (decomposition) and defined sodium counter-ion provide physicochemical identity confirmation orthogonal to chromatographic retention time . Compared to the free acid form (CAS 16110-10-4), the sodium salt's enhanced aqueous solubility and long-term stability at -20°C make it the preferred form for preparing certified reference materials that comply with ISO 17034 standards for reference material production [1]. The metabolite's <10% serum protein binding also simplifies interpretation of postmortem redistribution compared to the highly protein-bound sulfate conjugate.

Quote Request

Request a Quote for 4-Acetamidophenyl beta-D-glucuronide, sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.